molecular formula C10H6ClF3N2O B8603602 2-Chloro-6-methoxy-3-(trifluoromethyl)quinoxaline

2-Chloro-6-methoxy-3-(trifluoromethyl)quinoxaline

Cat. No.: B8603602
M. Wt: 262.61 g/mol
InChI Key: VMAMEQQFHIPOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methoxy-3-(trifluoromethyl)quinoxaline is a useful research compound. Its molecular formula is C10H6ClF3N2O and its molecular weight is 262.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6ClF3N2O

Molecular Weight

262.61 g/mol

IUPAC Name

2-chloro-6-methoxy-3-(trifluoromethyl)quinoxaline

InChI

InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-6-7(4-5)15-8(9(11)16-6)10(12,13)14/h2-4H,1H3

InChI Key

VMAMEQQFHIPOQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-methoxy-3-(trifluoromethyl)quinoxalin-2(1H)-one (500 mg, 2.05 mmol) and POCl3 (4 mL) was stirred under microwave at 140° C. for 2 hours. The reaction was quenched with aqueous saturated NaHCO3 (50 mL) and extracted with EtOAc (50 mL×3), dried over Na2SO4 and concentrated in vacuo. The residue was purified by column chromatography on silica gel (PE/EtOAc=10/1) to give Intermediate 11 (460 mg, yield 86%). 1H NMR (DMSO-d6 400 MHz): δ 8.10 (d, J=9.6 Hz, 1H), 7.76 (dd, J=9.2, 2.8 Hz, 1H), 7.68 (d, J=2.8 Hz, 1H), 4.01 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
86%

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